
UNC0631
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Este compuesto tiene una concentración inhibitoria (IC50) de 4 nM, lo que lo hace altamente efectivo en la reducción de la dimetilación de la histona H3 en la lisina 9 (H3K9me2) en varias líneas celulares . UNC 0631 se utiliza principalmente en la investigación científica para estudiar modificaciones epigenéticas y sus implicaciones en varios procesos biológicos y enfermedades .
Aplicaciones Científicas De Investigación
Key Features
- Target : G9a (KMT1C or EHMT2)
- IC50 : 4 nM for G9a inhibition; 25 nM for H3K9me2 reduction in MDA-MB-231 cells.
- Cell Toxicity : Low toxicity observed with an IC50 of 2.8 μM in MTT assays.
Inhibition of Tumor Growth
UNC 0631 has been utilized in various cancer studies to assess its potential as a therapeutic agent. For instance, it has shown efficacy in reducing cell proliferation and inducing apoptosis in multiple cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC3), and colon cancer (HCT116).
Case Study: Breast Cancer
In a study involving MDA-MB-231 cells:
- Treatment Duration : 48 hours
- Observed Effects :
- Significant reduction in H3K9me2 levels.
- Decreased cell viability and increased apoptosis markers.
Table: Efficacy of UNC 0631 Across Different Cell Lines
Cell Line | IC50 (H3K9me2 Reduction) | Cell Viability IC50 |
---|---|---|
MDA-MB-231 | 25 nM | 2.8 μM |
MCF7 | 18 nM | Not reported |
PC3 | 26 nM | Not reported |
HCT116 | 24 nM | Not reported |
IMR90 | 46 nM | Not reported |
Role in Epigenetic Research
UNC 0631 serves as a valuable tool for studying epigenetic modifications and their implications in gene expression regulation. By inhibiting G9a, researchers can investigate the role of histone methylation in various biological contexts, including development, differentiation, and disease pathogenesis.
Insights from Epigenetic Studies
- Gene Activation : UNC 0631 treatment leads to the reactivation of silenced genes through the demethylation of H3K9, illustrating its potential use in reversing epigenetic silencing.
- Pathway Analysis : Studies have shown that UNC 0631 can alter signaling pathways involved in cell growth and differentiation, providing insights into the molecular mechanisms underlying cancer biology.
Neurobiology
Recent research indicates that UNC 0631 may have implications in neurobiology. Inhibiting G9a has been linked to neuroprotective effects and improved cognitive function in models of neurodegenerative diseases. This suggests potential applications for UNC 0631 in treating conditions like Alzheimer's disease.
Table: Potential Applications of UNC 0631
Field | Application |
---|---|
Cancer Research | Tumor growth inhibition |
Epigenetics | Gene expression modulation |
Neurobiology | Neuroprotection and cognitive enhancement |
Mecanismo De Acción
UNC 0631 ejerce sus efectos inhibiendo selectivamente la metiltransferasa de histonas G9a. Esta enzima es responsable de la dimetilación de la histona H3 en la lisina 9 (H3K9me2), una modificación asociada con la represión transcripcional. Al inhibir G9a, UNC 0631 reduce los niveles de H3K9me2, lo que lleva a cambios en la estructura de la cromatina y la expresión génica. El compuesto se une al sitio activo de G9a, evitando la transferencia de grupos metilo a los sustratos de histonas.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de UNC 0631 implica múltiples pasos, comenzando con la preparación de intermedios clave. El compuesto final se obtiene mediante una serie de reacciones que incluyen alquilación, ciclización y aminación. La ruta sintética detallada es la siguiente :
Alquilación: El paso inicial implica la alquilación de un derivado de quinazolina con un agente alquilante adecuado.
Ciclización: El producto alquilado se somete a ciclización para formar un anillo de diazepano.
Métodos de producción industrial: Si bien los métodos de producción industrial específicos para UNC 0631 no están ampliamente documentados, la síntesis generalmente sigue los mismos principios que la preparación a escala de laboratorio, con optimizaciones para la producción a gran escala. Esto incluye el uso de reactores automatizados, condiciones de reacción optimizadas y técnicas de purificación para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: UNC 0631 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos como aminas y grupos metoxi .
Reactivos y condiciones comunes:
Oxidación: UNC 0631 puede oxidarse usando reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones controladas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles en condiciones básicas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula .
Comparación Con Compuestos Similares
UNC 0631 es único en su alta potencia y selectividad para G9a en comparación con otros inhibidores de metiltransferasas de histonas. Compuestos similares incluyen:
BIX-01294: Otro inhibidor de G9a con menor potencia (IC50 = 1.7 μM) en comparación con UNC 0631.
UNC 0642: Un derivado de UNC 0631 con propiedades farmacocinéticas mejoradas y una potencia similar.
A-366: Un inhibidor dual de G9a y GLP con una potencia moderada (IC50 = 3.3 nM para G9a).
UNC 0631 destaca por su excepcional potencia y baja toxicidad celular, lo que lo convierte en una herramienta valiosa para estudiar la regulación epigenética y desarrollar nuevas estrategias terapéuticas.
Actividad Biológica
Overview
UNC 0631 is a selective inhibitor of the protein lysine methyltransferase G9a (also known as KMT1C or EHMT2), which plays a crucial role in epigenetic regulation through the dimethylation of histone H3 at lysine 9 (H3K9me2). This compound has garnered attention for its potential therapeutic applications in various cancers and other diseases where G9a is implicated.
- Chemical Formula: C₃₇H₆₁N₇O₂
- Molecular Weight: 635.93 g/mol
- CAS Number: 1320288-19-4
- Solubility: >18.35 mg/mL in DMSO
UNC 0631 inhibits G9a with a reported IC50 value of 4 nM in biochemical assays, demonstrating high potency in reducing H3K9me2 levels across various cell lines. This inhibition leads to altered gene expression profiles associated with oncogenesis and other pathological conditions.
In Vitro Studies
In vitro studies have shown that UNC 0631 effectively reduces H3K9me2 levels in several cancer cell lines, including:
Cell Line | IC50 (nM) |
---|---|
MDA-MB-231 | 25 |
MCF7 | 18 |
PC3 | 26 |
22RV1 | 24 |
HCT116 (wt) | 51 |
HCT116 (p53) | 72 |
IMR90 | 46 |
Additionally, UNC 0631 exhibits low cytotoxicity with an IC50 of 2.8 μM in MDA-MB-231 cells, indicating a favorable toxicity profile for potential therapeutic use .
Role in Cancer Therapy
Recent studies have highlighted the role of G9a and its inhibitors in cancer therapy. For instance, inhibition of G9a by UNC 0631 has been shown to enhance apoptosis in liver cancer cells by upregulating BCL-G expression, which is critical for the apoptotic response following DNA damage . This suggests that targeting G9a may reverse resistance mechanisms in cancer cells.
Implications for Epigenetic Regulation
G9a is known to play a significant role in the epigenetic regulation of gene expression. Its inhibition can lead to the reactivation of silenced genes, potentially reversing the malignant phenotype of cancer cells. Studies indicate that UNC 0631's inhibition of G9a can affect various cellular processes, including differentiation and proliferation .
Selectivity and Off-Target Effects
UNC 0631 has been characterized for its selectivity against other methyltransferases, showing minimal activity against non-target enzymes at concentrations that effectively inhibit G9a. This selectivity is crucial for reducing potential off-target effects and enhancing therapeutic efficacy .
Propiedades
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-4-yl]-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H61N7O2/c1-29(2)43-19-10-20-44(24-23-43)37-39-33-27-35(46-25-11-18-41-16-8-5-9-17-41)34(45-3)26-32(33)36(40-37)38-31-14-21-42(22-15-31)28-30-12-6-4-7-13-30/h26-27,29-31H,4-25,28H2,1-3H3,(H,38,39,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAXSWXKPQWHDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H61N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of UNC0631, and what are its downstream effects?
A1: this compound is a potent and selective inhibitor of the histone lysine methyltransferase G9a (EHMT2). [] G9a catalyzes the dimethylation of lysine 9 on histone H3 (H3K9me2), a histone modification frequently associated with gene silencing. [] By inhibiting G9a, this compound reduces H3K9me2 levels, potentially leading to the re-expression of silenced genes, including tumor suppressor genes. [] This epigenetic modulation has been linked to the inhibition of cell proliferation and the induction of apoptosis in various cancer cell lines. [, ]
Q2: How does the structure of this compound contribute to its activity as a G9a inhibitor?
A2: The structure of this compound, specifically the 7-aminoalkoxy-quinazoline core, is essential for its inhibitory activity against G9a. [] Through extensive structure-activity relationship (SAR) studies, researchers have identified key structural features that influence its potency and selectivity. [] For instance, modifications at the 7-position of the quinazoline ring significantly impact cell membrane permeability, influencing its cellular potency. [] These SAR studies have led to the development of this compound as a highly potent G9a inhibitor with improved cellular activity compared to earlier compounds like BIX01294. []
Q3: Has this compound demonstrated efficacy in any preclinical cancer models?
A3: Yes, this compound has shown promising results in preclinical studies. For example, it has demonstrated significant efficacy in inhibiting the growth of pancreatic cancer cells both in vitro and in vivo. [] Researchers observed synergistic effects when this compound was combined with a CHK1 inhibitor, LY2606368, leading to increased apoptosis and reduced tumor growth in a subcutaneous pancreatic cancer xenograft model. [] Additionally, this compound effectively inhibited breast cancer cell proliferation in vitro. [] These preclinical findings highlight the potential of this compound as a therapeutic agent, particularly in combination therapies.
Q4: How does this compound compare to other G9a inhibitors in terms of potency and selectivity?
A4: this compound stands out as a highly potent and selective G9a inhibitor compared to earlier compounds like BIX01294. [] Through iterative design and SAR studies, researchers significantly improved the cellular activity of this compound while maintaining its high in vitro potency. [] Studies have shown that this compound exhibits excellent potency in a variety of cell lines with a favorable separation of functional potency and cell toxicity. [] This improved profile makes this compound a promising candidate for further development as a potential therapeutic agent.
Q5: Are there any known biomarkers that could predict the efficacy of this compound in a clinical setting?
A5: While research on specific biomarkers for this compound efficacy is ongoing, some potential candidates emerge from its mechanism of action and preclinical findings. For instance, tumors with high G9a expression and consequently high H3K9me2 levels might be more susceptible to this compound treatment. [] Additionally, the expression of genes known to be silenced by G9a, such as tumor suppressor genes, could potentially serve as biomarkers for treatment response. Further research is necessary to validate and expand upon these potential biomarkers, which could ultimately enable personalized therapeutic approaches using this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.